molecular formula C10H20N2OSSi B585140 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine CAS No. 1083059-77-1

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine

Cat. No.: B585140
CAS No.: 1083059-77-1
M. Wt: 244.428
InChI Key: QRMXUHUAXJBDLO-UHFFFAOYSA-N
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Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine is a compound that features a thiazole ring substituted with an aminomethyl group and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The thiazole ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3 in pyridine.

    Reduction: LiAlH4, NaBH4.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Alcohols from silyl ether cleavage.

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing selective reactions at other functional sites. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity .

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMXUHUAXJBDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727064
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083059-77-1
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(hydroxymethyl)-thiazol-2-ylamine (0.787 g, 6.05 mmol), TBDMSCl (1.003 g, 6.65 mmol) and imidazole (0.49 g, 7.26 mmol) in DMF (15 mL) is stirred at room temperature for 24 h. The reaction mixture is diluted with ether and water. The organic layer is washed with water (3×). The aqueous washings are backwashed with ether (2×). The organic layers are combined, dried over MgSO4 and condensed. The crude material is purified using a plug of silica and eluting with 1:1 petrol:ethyl acetate to give the product (0.656 g, 44%). 1H-NMR (400 MHz, d6-DMSO) =0.01 (s, 6H, 2×CH3), 0.82 (s, 9H, tBu), 4.61 (s, 2H, CH2), 4.74 (brs, 2H, NH2), 6.8 (s, 1H, CH). LCMS: Rt 2.62 min (92.7%). MS (MH+, m/z) 245.
Quantity
0.787 g
Type
reactant
Reaction Step One
Quantity
1.003 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
44%

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